Glutamylcysteyllysine

Overview

Description

Synthesis Analysis

The synthesis of peptides related to glutamylcysteyllysine involves advanced techniques to ensure specificity and yield. For instance, the synthesis of macrocyclic analogues of neuroprotective tripeptides, such as glycyl-L-prolyl-L-glutamic acid (GPE), has been achieved through Grubbs ring closing metathesis, utilizing allyl-substituted amino acid building blocks (Harris & Brimble, 2006). This method underscores the complexity and precision required in peptide synthesis.

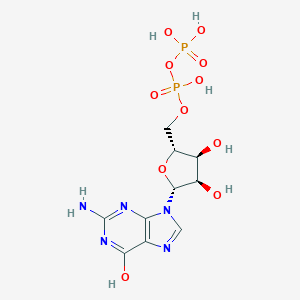

Molecular Structure Analysis

The structural analysis of peptides similar to glutamylcysteyllysine reveals significant insights into their conformation and activity. For example, molecular modeling studies of glutamate analogs have provided valuable information on their interaction with receptors, demonstrating the critical role of molecular structure in biological function (Pellicciari et al., 2007).

Chemical Reactions and Properties

Peptides undergo various chemical reactions that define their biological roles and chemical properties. The thermal degradation of glycyl-l-glutamine Amadori compounds illustrates the complexity of peptide reactions, highlighting how temperature and amino acid composition influence the formation of secondary products (Xia et al., 2023).

Physical Properties Analysis

The physical properties of peptides, including solubility, stability, and molecular weight, are essential for their biological function and application. Studies on enzymes like gamma-glutamylcysteine synthetase offer insights into the enzyme's structure, activity, and regulation, providing a foundation for understanding the physical properties of related peptides (Sekura & Meister, 1977).

Chemical Properties Analysis

The chemical properties of peptides, such as reactivity, are crucial for their biological functions. For example, the synthesis and neuroprotective activity of analogues of GPE modified at the alpha-carboxylic acid provide insights into the role of the glutamate residue in neuroprotective properties, highlighting the importance of chemical modifications in determining peptide activity (Trotter et al., 2005).

Scientific Research Applications

1. Cancer Metabolism and Therapy

Glutamylcysteyllysine, through its involvement in glutamine metabolism, plays a crucial role in cancer biology. Research has identified the addiction of cancer cells to nutrients like glutamine, making glutaminolysis pathways targets for cancer therapy. This has led to explorations of basic science discoveries for potential clinical applications in oncology (Altman, Stine, & Dang, 2016).

2. Enzymatic Activity and Disease Association

The enzyme gamma-glutamyltranspeptidase (GGT), involved in glutathione homeostasis, has relevance in various physiological disorders. GGT, which interacts with glutathione and its derivatives like glutamylcysteyllysine, is associated with conditions like Parkinson's disease, apoptosis inhibition, and diabetes (Castonguay et al., 2007).

3. Nutritional and Immune Support

In animal studies, dietary glycyl-glutamine, a derivative of glutamylcysteyllysine, has shown effects on growth performance, small intestinal integrity, and immune responses. This suggests potential applications in nutritional science and immunology (Jiang et al., 2009).

4. Glutamine Supplementation in Critical Care

Glutamine supplementation, closely related to glutamylcysteyllysine metabolism, has been researched for its impact on patient outcomes in critical care settings. Studies indicate that glutamine-enriched parenteral nutrition can improve clinical outcomes in critically ill patients (Goeters et al., 2002).

5. Role in Antioxidant Defense and Nutrient Metabolism

Glutathione metabolism, in which glutamylcysteyllysine is a key component, plays vital roles in antioxidant defense, nutrient metabolism, and cellular events regulation. This has implications for the treatment of diseases like Alzheimer's, Parkinson's, and diabetes (Wu et al., 2004).

6. Potential in Cancer Immunotherapy

Research suggests that targeting glutamine synthetase, which is involved in glutamylcysteyllysine metabolism, can shift macrophages toward an M1-like phenotype. This indicates potential applications in cancer immunotherapy by exploiting metabolic differences between cancer cells and immune cells (Palmieri et al., 2017).

7. Structural and Functional Analysis

Studies focusing on the structure of molecules like glycylglutamic acid, related to glutamylcysteyllysine, provide insights into their roles in biological processes and potential applications in disease detection and diagnosis (Hoff et al., 2021).

Mechanism of Action

Target of Action

Glutamylcysteyllysine, a tripeptide, is a post-translational modification of proteins . It is added to a lysine residue of a protein molecule . The primary targets of Glutamylcysteyllysine are the proteins in the cell where it plays a regulatory role in several cell-specific processes .

Mode of Action

It is known that it interacts with its protein targets through a process called glutarylation . This process involves the addition of a glutaryl group to a lysine residue of a protein molecule . This modification can regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair .

Biochemical Pathways

Glutamylcysteyllysine is involved in the glutamine metabolic pathway . Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes including metabolism (e.g., oxidative fuel, gluconeogenic precursor, and lipogenic precursor), cell integrity (apoptosis, cell proliferation), protein synthesis, and degradation . Thus, the function of glutamine, and by extension Glutamylcysteyllysine, goes beyond that of a simple metabolic fuel or protein precursor .

Pharmacokinetics

It is known that the intracellular and extracellular transport systems are critical for the cellular metabolism of similar compounds . These transport systems could potentially influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Glutamylcysteyllysine, thereby impacting its bioavailability.

Result of Action

The result of Glutamylcysteyllysine’s action is the regulation of various cellular functions. By modifying proteins, it can influence their activity, potentially altering cellular processes such as metabolism, signal transduction, cell defense, and repair . This can have wide-ranging effects on the molecular and cellular level, influencing the overall function and health of the cell.

Action Environment

The action of Glutamylcysteyllysine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of glutarylation . .

Future Directions

Research into Glutamylcysteyllysine and its role in glutamine metabolism is ongoing. Future therapeutic perspectives in glutamine metabolism are being explored . The role of glutamine in cellular metabolism is also a subject of future investigation .

Relevant Papers

Several papers have been published on Glutamylcysteyllysine and related topics. These include "Dietary γ-Glutamylcysteine: Its Impact on Glutathione Status and Potential Health Outcomes" , "γ-Glutamylcysteine synthetase and γ-glutamyl transferase as…" , and "Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions" .

properties

IUPAC Name |

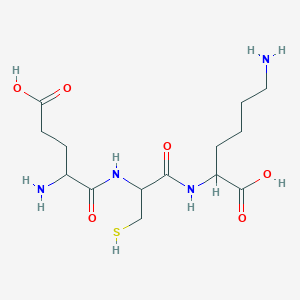

6-amino-2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXJHXGYMJKXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutamylcysteyllysine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

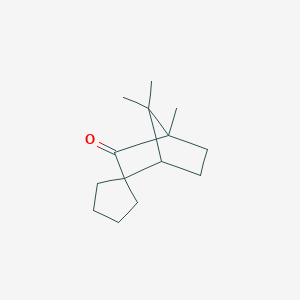

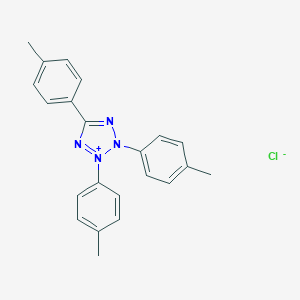

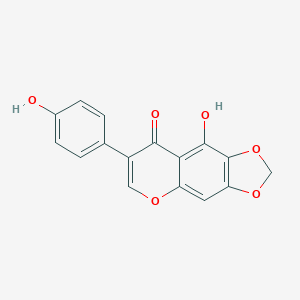

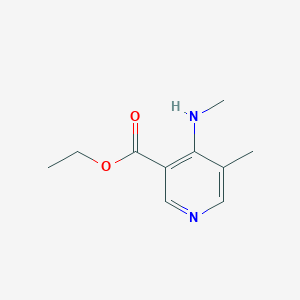

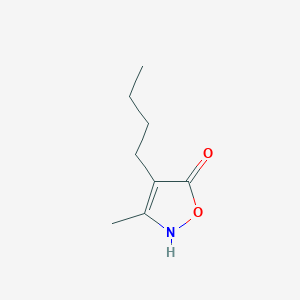

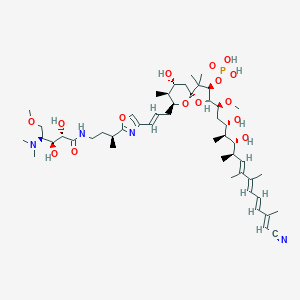

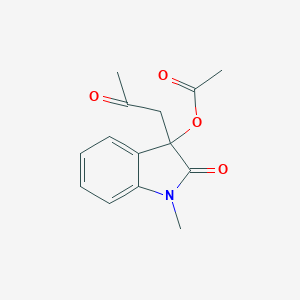

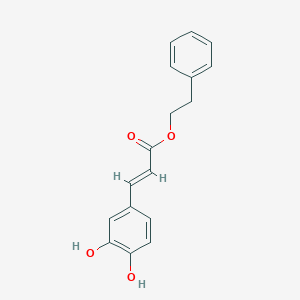

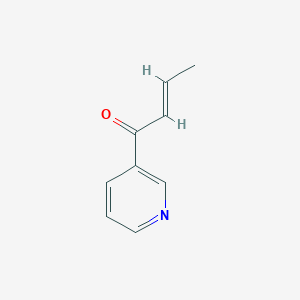

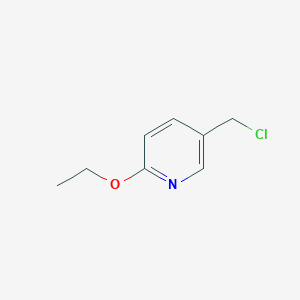

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)